molecular formula C6H8N2O4S B2707467 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide CAS No. 1443978-74-2

2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide

Cat. No.: B2707467
CAS No.: 1443978-74-2
M. Wt: 204.2
InChI Key: HPRDJZVMXWHMPW-UHFFFAOYSA-N
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Description

“2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide” is a chemical compound . It belongs to the class of thiadiazines, which are heterocyclic compounds containing a ring of four carbon atoms, one nitrogen atom, and one sulfur atom .

Scientific Research Applications

Overview

2,5-Dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide is a compound that belongs to the class of thiadiazines, which are heterocyclic compounds containing both nitrogen and sulfur within their ring structures. These compounds are known for their diverse biological activities and potential applications in various fields of scientific research. While direct information on this compound is limited, insights can be drawn from studies on related thiadiazine derivatives and their applications in medicinal chemistry, optoelectronic materials, and green chemistry methods.

Medicinal Chemistry Applications

Thiadiazines, including benzothiadiazines, play a significant role in drug discovery, acting as potential drug candidates for various diseases, including cancer, hypertension, and microbial infections. The nitrogen-sulfur axis and structural similarity with phenothiazine drugs contribute to the medicinal relevance of thiadiazines (Mir, Dar, & Dar, 2020; Badshah & Naeem, 2016). Moreover, thiazine derivatives are explored for their antibacterial, antifungal, antitumor, and anti-inflammatory properties, making them interesting candidates for further pharmacological research (Choudhary, Silakari, & Singh, 2018).

Optoelectronic Materials

The inclusion of thiadiazine units in π-extended conjugated systems is highly valuable for creating novel optoelectronic materials. Quinazolines and pyrimidines, related to thiadiazines, have been utilized in the development of materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and sensors, highlighting the potential of thiadiazine derivatives in electronic and luminescent applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Green Chemistry Methods

Thiazines are also being explored through green synthesis methods, emphasizing the importance of environmentally friendly approaches in chemical synthesis. These methods aim to reduce the use of hazardous substances and promote the synthesis of biologically active thiazine derivatives with minimal environmental impact (Badshah & Naeem, 2016).

Future Directions

The future directions for the study of “2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide” and related compounds could involve further exploration of their synthesis methods, molecular structure analysis, chemical reactions, mechanisms of action, physical and chemical properties, and safety and hazards. This could lead to the discovery of new therapeutic applications for these compounds .

Properties

IUPAC Name

2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S/c1-4-5(6(9)10)3-8(2)13(11,12)7-4/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRDJZVMXWHMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)N(C=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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